Methyl-D9-choline chloride
Overview
Description
Choline-d9 (chloride) is a deuterium-labeled analog of choline chloride. It is an organic compound and a quaternary ammonium salt, consisting of choline cations and chloride anions. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it serves as an internal standard for the quantification of choline .
Mechanism of Action
Target of Action
Methyl-D9-choline chloride, also known as Choline-d9 Chloride, is an isotopic analogue of choline . Choline is an essential nutrient that plays a crucial role in various biological functions, including neurotransmitter synthesis, cell membrane integrity, and methyl-group metabolism .
Mode of Action
It is known that choline can enter the cdp-choline pathway to produce phosphatidylcholine (pc), and undergo further metabolism via phospholipase or lecithin-cholesterol acyl transferase (lcat) activity . Alternatively, methyl groups from choline can enter one-carbon metabolism and ultimately be donated by S-adenosylmethionine (SAM) .
Biochemical Pathways
Choline is a central nutrient in human metabolism. It forms the head group of phosphatidylcholine, the most abundant lipid in cell membranes . Although choline can be synthesized from ethanolamine, this occurs mainly in the liver . Choline is therefore required in substantial amounts by proliferating cells to synthesize membranes . Altered choline metabolism has been associated with cancer transformation .
Pharmacokinetics
Studies have shown that choline and its metabolites have unique pharmacokinetic profiles . For example, plasma choline and betaine levels were found to increase with higher choline intake . Furthermore, the time to reach peak concentration (Tmax) and productions for trimethylamine (TMA) and trimethylamine-N-oxide (TMAO) were slower and less in certain groups compared with others .
Result of Action
It is known that choline plays a crucial role in cell membrane integrity, methyl-group metabolism, and neurotransmitter synthesis . Alterations in choline metabolism have been associated with various health conditions, including cancer .
Action Environment
The action of this compound can be influenced by various environmental factors, including reproductive state and dietary choline intake . This suggests that unique, reproductive state-specific mechanisms result in reduced production and/or enhanced clearance of LPC-DHA during pregnancy and lactation .
Biochemical Analysis
Biochemical Properties
Methyl-D9-choline chloride participates in biochemical reactions similar to choline. It is a precursor in the biosynthesis of phosphatidylcholine, a major component of cell membranes . It interacts with enzymes such as choline kinase and choline acetyltransferase . The nature of these interactions involves the transfer of methyl groups, contributing to vital processes like methylation .
Cellular Effects
This compound influences various cellular processes. It is essential for cell function, impacting cell signaling pathways and gene expression . It plays a role in cellular metabolism, particularly in the synthesis of membrane phospholipids and the transport of polyunsaturated fatty acids .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into betaine and phosphatidylcholine . It binds with biomolecules, influencing enzyme activation or inhibition, and brings about changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It shows stability and undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways such as the CDP-choline pathway for phosphatidylcholine synthesis . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Choline-d9 (chloride) can be synthesized by methylation of dimethylethanolamine with deuterium-labeled methyl chloride. The reaction typically involves the following steps:
Methylation: Dimethylethanolamine is reacted with deuterium-labeled methyl chloride.
Purification: The resulting product is purified to obtain choline-d9 (chloride) with high purity.
Industrial Production Methods
Industrial production of choline-d9 (chloride) involves the reaction of ethylene oxide, hydrogen chloride, and deuterium-labeled trimethylamine. This method ensures large-scale production with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Choline-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: Choline-d9 (chloride) can be oxidized to form betaine-d9.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical nucleophiles used include hydroxide ions and other halide ions.
Major Products
Betaine-d9: Formed through oxidation.
Substituted Choline-d9 Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Choline-d9 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of choline.
Biology: Helps in studying metabolic pathways involving choline and its derivatives.
Medicine: Used in research related to liver, neurological, and muscle functions.
Industry: Employed in the quality control of dietary supplements and animal feed .
Comparison with Similar Compounds
Similar Compounds
Choline Chloride: The non-deuterated form of choline-d9 (chloride).
Betaine: An oxidation product of choline.
Phosphatidylcholine: A phospholipid derived from choline.
Uniqueness
Choline-d9 (chloride) is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and tracking in metabolic studies, providing an advantage over non-labeled analogs .
Properties
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-KYRNGWDOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584026 | |
Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61037-86-3 | |
Record name | Methyl-D9-choline chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline chloride-trimethyl-d9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL-D9-CHOLINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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